4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

説明

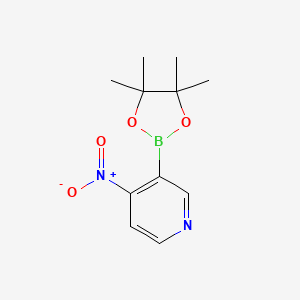

This compound features a pyridine ring substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group and at the 4-position with a nitro (-NO₂) group. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the nitro group acts as a strong electron-withdrawing substituent, influencing electronic properties and reactivity .

特性

分子式 |

C11H15BN2O4 |

|---|---|

分子量 |

250.06 g/mol |

IUPAC名 |

4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-7-13-6-5-9(8)14(15)16/h5-7H,1-4H3 |

InChIキー |

DPIKNRYZDNNVGR-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthesis

The synthesis of 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a catalyst.

Reaction Conditions

The reaction is generally performed under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to promote the formation of the boronic ester.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

- Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C11H15BN2O4 |

| Molecular Weight | 250.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not found |

| Standard InChI | InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-7-13-6-5-9(8)14(15)16/h5-7H,1-4H3 |

| Standard InChIKey | DPIKNRYZDNNVGR-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)$$N+](=O)$$O-] |

| PubChem Compound ID | 127263350 |

化学反応の分析

Types of Reactions

4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The boronic ester moiety can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Substitution: Palladium catalyst, base (e.g., potassium carbonate), and an aryl halide.

Major Products

Reduction: 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Substitution: Various biaryl compounds depending on the aryl halide used.

科学的研究の応用

4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

Medicine: Utilized in the development of drugs and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

作用機序

The mechanism of action of 4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. The nitro group can also undergo reduction, leading to the formation of an amino group, which can further participate in various chemical transformations.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and boronate ester configuration:

*Calculated based on analogs in .

Key Observations:

- Substituent Position : Boronate placement (C3 vs. C4) affects conjugation and steric accessibility. For example, 4-substituted boronate pyridines (e.g., ) are more common in cross-coupling reactions due to reduced steric hindrance.

- Amino and Halogen Substituents: Compounds like the 2-amine derivative () or dichloro analog () expand utility in drug synthesis or regioselective coupling.

Reactivity in Cross-Coupling Reactions

Boronate esters are pivotal in Suzuki-Miyaura reactions. For instance:

生物活性

4-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of significant interest due to its potential biological applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 2148346-12-5 |

| Molecular Formula | CHBNO |

| Molecular Weight | 250.06 g/mol |

| Melting Point | Not specified |

| Purity | ≥98% (GC) |

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with boron-containing reagents. The specific synthetic pathways can vary but often include the use of palladium-catalyzed reactions to introduce the dioxaborolane moiety.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance:

- Cell Line Studies: In vitro assays demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 | 0.56 | Inhibition of tubulin polymerization |

| HL-60 | 1.0 | Induction of apoptosis |

The biological activity of this compound may be attributed to its ability to interfere with microtubule dynamics. This interference can lead to cell cycle arrest and subsequent apoptosis in cancer cells. The activation of caspase pathways has also been observed in treated cells.

Study 1: Antiproliferative Effects

A study published in iScience explored the effects of various derivatives on human myeloid leukemia cell lines. This compound was found to significantly inhibit cell growth at low concentrations (100 nM), demonstrating its potential as a therapeutic agent in leukemia treatment.

Study 2: Apoptosis Induction

Another research highlighted the compound's role in promoting apoptosis through caspase activation. Cells treated with this compound showed increased nuclear condensation and enhanced activation of caspase-3 compared to untreated controls.

Q & A

Q. What are the optimal conditions for synthesizing 4-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine via Suzuki-Miyaura coupling?

Methodological Answer: The Suzuki-Miyaura reaction is the most common method for synthesizing aryl boronate esters. For this compound, use a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a mixed solvent system (THF/H₂O or DME/H₂O) at 80–100°C. Key considerations:

- Steric effects : The nitro group at the 4-position may slow coupling due to electron withdrawal; increase reaction time to 12–24 hours .

- Protection : Ensure the nitro group is stable under basic conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended.

Table 1: Typical Reaction Parameters

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 65–75 | |

| PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 100 | 70–80 |

Q. How can spectroscopic data (NMR, MS) resolve ambiguities in structural characterization?

Methodological Answer:

- ¹H NMR : The nitro group deshields adjacent protons. For the pyridine ring, expect signals at δ 8.5–9.0 ppm (H-2 and H-6) and δ 7.5–8.0 ppm (H-5). The tetramethyl dioxaborolane protons appear as a singlet at δ 1.0–1.3 ppm .

- ¹¹B NMR : A sharp peak near δ 30–35 ppm confirms boronate ester formation .

- HRMS : Use ESI+ or EI+ modes. Expected [M+H]⁺ for C₁₃H₁₆BN₂O₄: 297.11 g/mol.

Note: Discrepancies in splitting patterns may arise from rotational isomerism of the boronate ester; variable-temperature NMR can resolve this .

Q. What storage conditions are required to maintain compound stability?

Methodological Answer:

- Air sensitivity : Store under inert gas (N₂/Ar) at 2–8°C in sealed, amber vials .

- Moisture : Use molecular sieves (3Å) in storage containers to prevent hydrolysis of the boronate ester .

- Decomposition signs : Discoloration (yellow to brown) indicates nitro group degradation; discard if purity drops below 95% (via HPLC) .

Advanced Research Questions

Q. How does the nitro group influence reactivity in cross-coupling versus photophysical applications?

Methodological Answer: The nitro group acts as both an electron-withdrawing substituent and a potential ligand for metal coordination:

- Cross-coupling : Reduces electron density on the pyridine ring, slowing oxidative addition in Pd-catalyzed reactions. Mitigate by using electron-rich catalysts (e.g., Pd(dba)₂ with SPhos) .

- Photophysics : The nitro group enhances intersystem crossing (ISC), making the compound useful in triplet-state materials. Characterize via UV-vis (λₐᵦₛ ~350 nm) and phosphorescence studies .

Table 2: Substituent Effects on Reactivity

| Substituent | Cross-Coupling Rate | Application Domain |

|---|---|---|

| -NO₂ | Slow | Materials science |

| -Bpin | Moderate | Drug discovery |

| -F | Fast | Radiolabeling |

Q. How to address contradictions in X-ray crystallography data (e.g., disorder in the boronate moiety)?

Methodological Answer:

- Disorder refinement : Use SHELXL (SHELX-2018) to model rotational disorder in the dioxaborolane ring. Apply restraints (DFIX, SIMU) to maintain realistic geometries .

- Twinned data : For twinned crystals (common with nitro derivatives), employ OLEX2’s twin refinement module with a BASF parameter .

- Validation : Check R₁/wR₂ convergence (<5% discrepancy) and validate using PLATON’s ADDSYM algorithm .

Q. What computational methods predict regioselectivity in further functionalization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。